4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group and linked to a dimethylbenzenesulfonamide moiety via a carbonyl bridge. Its structure combines a heterocyclic pyridine ring, a piperidine scaffold, and a sulfonamide group, making it a candidate for diverse pharmacological applications, particularly as an enzyme inhibitor due to the sulfonamide functionality.
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22(2)28(25,26)16-5-3-14(4-6-16)19(24)23-11-8-15(9-12-23)27-18-7-10-21-13-17(18)20/h3-7,10,13,15H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASTVYWYWRZTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of this compound often involves a multi-step reaction sequence:
Formation of the chloropyridinyl ether: This typically involves the reaction of 3-chloropyridine with an alcohol derivative under basic conditions.
Piperidine coupling: The chloropyridinyl ether is then reacted with piperidine using a suitable coupling agent such as a carbodiimide.
Sulfonamide formation: The final step involves the reaction of the piperidine derivative with benzenesulfonyl chloride under basic conditions to yield the desired sulfonamide.
Industrial production methods: In an industrial setting, these reactions would be scaled up using batch or continuous flow reactors, with careful control of reaction temperature, pressure, and solvent systems to optimize yield and purity.
Chemical Reactions Analysis
Piperidine Derivative Coupling
Reactions involving piperidine derivatives and chloropyrimidines typically use potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF) at elevated temperatures (80°C) . Key examples include:
These conditions are consistent with the formation of ether linkages between piperidine oxygen and aromatic chlorides .
Purification Methods
Post-reaction purification often involves:
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Silica gel chromatography with elution gradients (e.g., dichloromethane/methanol or ethyl acetate/hexane) .
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Extraction with organic solvents (e.g., ethyl acetate) followed by aqueous washes (e.g., saturated NH₄Cl) .
Mechanistic Insights
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Substitution Reactions : The use of K₂CO₃ in DMF facilitates deprotonation of the piperidine oxygen, enabling nucleophilic attack on chloropyridine derivatives .
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Role of DMF : DMF acts as a polar aprotic solvent, stabilizing intermediates and enhancing reaction efficiency .
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Yield Optimization : Reaction durations (5–16 h) and stoichiometric ratios of base (e.g., 1.5–2 equivalents) are critical for maximizing yields .
Structural Analogues and Comparisons
Related compounds with similar piperidine and chloropyridine motifs include:
These analogues highlight the versatility of piperidine and chloropyridine scaffolds in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes:
- A piperidine ring
- A chloropyridine moiety
- A sulfonamide group
The molecular formula is , with a molecular weight of approximately 337.80 g/mol. The presence of these functional groups allows for a variety of chemical reactions, enhancing its utility in research and industrial applications.
Medicinal Chemistry
The compound has potential applications as a therapeutic agent due to its biological activity. It has been investigated for:
- Cancer Treatment : Research indicates that compounds with similar structures may act as inhibitors for specific kinases implicated in cancer progression, such as the Mer kinase. For instance, studies on pyrazolopyrimidine sulfonamides have shown potent inhibition of Mer kinase activity, suggesting that similar compounds could be explored for their anti-tumor effects .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Studies have demonstrated that novel benzenesulfonamides can effectively inhibit human carbonic anhydrase isoforms, highlighting their potential as therapeutic agents against conditions like glaucoma and epilepsy .
Biochemical Studies
The compound is utilized in biochemical assays to study:
- Enzyme Interactions : Its ability to bind to specific enzymes allows researchers to investigate metabolic pathways and enzyme kinetics.
- Binding Affinities : The structural complexity of the compound aids in understanding how modifications affect binding interactions with biological targets.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as:
- A Building Block : It can be used in the synthesis of more complex organic molecules due to its reactive functional groups.
- A Reagent : The compound can facilitate various organic transformations, including substitution and coupling reactions.
Case Studies
Several case studies highlight the application of this compound:
- Anti-Cancer Activity : In vitro studies have shown that compounds structurally related to 4-(4-((3-chloropyridin-4-yl)oxy)piperidine) exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These findings suggest potential pathways for drug development targeting specific cancer types .
- Carbonic Anhydrase Inhibition : Research has documented the synthesis and evaluation of benzenesulfonamides as inhibitors of carbonic anhydrase isoforms. The results indicate effective inhibition comparable to existing drugs used in clinical settings, suggesting a promising avenue for developing new therapeutics .
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level, such as binding to specific proteins or receptors. The piperidine ring and sulfonamide moiety are critical for these interactions. The exact pathways and molecular targets would depend on the specific application, be it medicinal or industrial.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several sulfonamide and piperidine derivatives, as highlighted below:
Physicochemical Properties
- Solubility and Stability : The dimethylbenzenesulfonamide group enhances aqueous solubility compared to purely aromatic analogs (e.g., BP-Cl). Hydrogen bonding interactions, as seen in ’s 4-(4-nitrobenzyl)pyridinium salts, may influence crystallinity and thermal stability .
- Melting Points : Example 57 () has a high melting point (211–214°C), likely due to strong intermolecular forces. The target compound’s melting point remains uncharacterized but is expected to be lower than sulfonate salts due to reduced ionic interactions .
Biological Activity
4-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, which may contribute to its biological activity. This article reviews the compound's biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The presence of the piperidine and sulfonamide moieties suggests potential interactions with various biological targets, including kinases and G-protein coupled receptors (GPCRs).
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, with bioavailability influenced by its lipophilicity and molecular weight. The metabolic pathways include phase I (oxidation) and phase II (conjugation) reactions, leading to various metabolites that may also possess biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study:
A study evaluated the effects of a related compound on breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | Cell cycle arrest |
Neuroprotective Effects
The compound's potential neuroprotective properties have been explored in models of neurodegenerative diseases. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .
Case Study:
In an experimental model of Alzheimer's disease, treatment with a related piperidine derivative resulted in improved cognitive function and reduced amyloid-beta plaque formation .
Comparison with Similar Compounds
Comparative studies highlight that while many compounds in this class exhibit similar biological activities, variations in their chemical structure can significantly affect their potency and selectivity.
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Compound X | No Cl substitution | Lower anticancer activity |
| Compound Y | Different sulfonamide group | Enhanced neuroprotective effects |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a sulfamoylbenzoyl chloride intermediate. Key steps include:
- Nucleophilic substitution for introducing the 3-chloropyridinyloxy group to piperidine.
- Amide coupling (e.g., using EDC/HOBt or DCC) to attach the sulfonamide-bearing benzoyl moiety .
- Critical intermediates: 4-((3-chloropyridin-4-yl)oxy)piperidine and 4-(chlorocarbonyl)-N,N-dimethylbenzenesulfonamide.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm piperidine ring conformation (e.g., δ 1.42–4.49 ppm for CH/CH2 groups) and sulfonamide methyl groups (δ 2.84–3.50 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1644 cm⁻¹) and sulfonamide (S=O, ~1360–1180 cm⁻¹) stretches .
- Elemental analysis : Validate purity (e.g., %C/%N deviations <0.3% indicate impurities) .
Q. What are the hypothesized biological targets for this sulfonamide derivative?
Structural analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) inhibit carbonic anhydrase isoforms (CA IX/XII), validated via enzymatic assays and docking studies . The sulfonamide group likely coordinates with the enzyme’s zinc ion.
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Pd-based catalysts enhance coupling efficiency for halogenated pyridines .
- Purification : Use gradient column chromatography (e.g., hexane/EtOAc) to resolve structurally similar byproducts, as yields range from 34% (sterically hindered substituents) to 67% (electron-donating groups) .
Q. How to resolve contradictions between experimental NMR data and computational predictions?
- Dynamic NMR : Assess piperidine ring puckering (e.g., chair vs. boat conformations) under variable temperatures .
- X-ray crystallography : Compare experimental bond angles/distances with DFT-optimized structures (e.g., C–O bond lengths in the pyridinyl ether group) .
Q. What strategies validate the metabolic stability conferred by the trifluoromethyl group?
- In vitro microsomal assays : Compare half-life (t½) of trifluoromethyl-containing derivatives with non-fluorinated analogs .
- LC-MS/MS : Track metabolite formation (e.g., oxidative defluorination) in hepatocyte models .
Q. How to address elemental analysis deviations >0.3% from theoretical values?
- Repurification : Recrystallize using solvent pairs (e.g., EtOH/H2O) to remove salts or unreacted starting materials .
- Alternative techniques : Validate purity via HRMS (e.g., m/z 471.0 for [M+H]+) if C/H/N analysis remains inconsistent .
Q. What computational methods predict binding modes to carbonic anhydrase isoforms?
- Molecular docking (AutoDock Vina) : Simulate interactions between the sulfonamide group and CA-II’s active site (PDB: 1CA2). Key residues: His94, Gln92, and Zn²+ ion .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable ligand-enzyme complexes) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across structural analogs?
- SAR studies : Compare substituent effects on IC50 values. For example, 3,4-dichloro derivatives show higher CA inhibition (IC50: 8.2 nM) than 4-fluoro analogs (IC50: 42 nM) due to enhanced hydrophobic interactions .
- Counter-screening : Test selectivity against off-target isoforms (e.g., CA-I vs. CA-IX) to rule out non-specific binding .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
